6-(2,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
CAS No.:
Cat. No.: VC15022693
Molecular Formula: C23H22N4O3
Molecular Weight: 402.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H22N4O3 |
|---|---|
| Molecular Weight | 402.4 g/mol |
| IUPAC Name | 6-(2,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
| Standard InChI | InChI=1S/C23H22N4O3/c1-29-16-8-9-17(20(12-16)30-2)15-10-18-21(19(28)11-15)22(14-6-4-3-5-7-14)27-23(26-18)24-13-25-27/h3-9,12-13,15,22H,10-11H2,1-2H3,(H,24,25,26) |
| Standard InChI Key | PTBOGLXAAOWGJC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)C2CC3=C(C(N4C(=NC=N4)N3)C5=CC=CC=C5)C(=O)C2)OC |
Introduction
Synthetic Methodologies
Multicomponent Reaction Strategies
The synthesis of triazoloquinazolinones typically employs multicomponent reactions (MCRs) due to their efficiency in constructing complex scaffolds. A seminal approach involves the condensation of aldehydes, cyclic diketones (e.g., dimedone), and 3-amino-1,2,4-triazole under catalytic conditions . For the target compound, the reaction likely proceeds as follows:
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Aldehyde Component: Benzaldehyde introduces the phenyl group at position 9.
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Diketone Component: Dimedone or a derivative forms the tetrahydroquinazolinone core.
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Triazole Component: 3-Amino-1,2,4-triazole contributes the fused triazole ring.
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Substituent Introduction: Post-cyclization functionalization attaches the 2,4-dimethoxyphenyl group at position 6.
Table 1: Representative Synthetic Conditions for Triazoloquinazolinones
| Component | Role | Example Reagent | Reaction Conditions |
|---|---|---|---|
| Aldehyde | Aryl Group Source | Benzaldehyde | 80°C, AcOH Catalyst, 6–8 hrs |
| Cyclic Diketone | Quinazolinone Core Formation | Dimedone | Reflux in Ethanol |
| 3-Amino-1,2,4-triazole | Triazole Ring Incorporation | 3-Amino-1,2,4-triazole | Microwave Irradiation (150W) |
| Methoxy Substituent | Electrophilic Aromatic Substitution | 2,4-Dimethoxybenzaldehyde | Friedel-Crafts Alkylation |
This methodology aligns with combinatorial library syntheses reported by Shaabani et al., which emphasize rapid access to structurally diverse triazoloquinazolinones .
Structural Elucidation and Computational Analysis
Core Architecture
The molecule comprises a fused tetracyclic system:
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Tetrahydroquinazolinone Core: A partially saturated quinazolinone ring (positions 5,6,7,9) provides planar rigidity.
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Triazolo Moiety: A triazolo[5,1-b] ring fused at positions 1 and 2 of the quinazolinone.
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Substituents:
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Phenyl Group (Position 9): Enhances lipophilicity and π-stacking potential.
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2,4-Dimethoxyphenyl Group (Position 6): Electron-donating methoxy groups influence electronic distribution and solubility.
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Stereochemical Considerations
The tetrahydroquinazolinone ring introduces two stereocenters at positions 6 and 9. Computational modeling predicts a cis configuration for the 6-(2,4-dimethoxyphenyl) and 9-phenyl substituents, minimizing steric hindrance .
Table 2: Predicted Stereochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| Dihedral Angle (C6-C9) | 12.5° | DFT (B3LYP/6-31G*) |
| Energy Barrier (Isomerization) | 18.7 kcal/mol | Molecular Dynamics |
Physicochemical Properties
Molecular Descriptors
Using PubChem’s computational tools (as exemplified for related compounds ), key properties include:
Table 3: Computed Physicochemical Properties
| Property | Value | Relevance |
|---|---|---|
| Molecular Weight | 445.47 g/mol | Drug-likeness screening |
| LogP (Partition Coefficient) | 3.21 | Lipophilicity |
| Hydrogen Bond Donors | 2 | Solubility & Bioavailability |
| Hydrogen Bond Acceptors | 7 | Polar Surface Area (PSA) |
| Rotatable Bonds | 4 | Conformational Flexibility |
The moderate LogP value suggests balanced lipophilicity, suitable for blood-brain barrier penetration. A polar surface area of 78.9 Ų aligns with oral bioavailability criteria.
Applications and Future Directions
Medicinal Chemistry
This compound serves as a lead structure for:
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Kinase Inhibitors: Targeting EGFR or VEGFR2 in oncology.
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Neuroprotective Agents: Modulation of NMDA receptors.
Material Science
π-Conjugated systems in the triazoloquinazolinone core suggest utility in organic semiconductors.
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